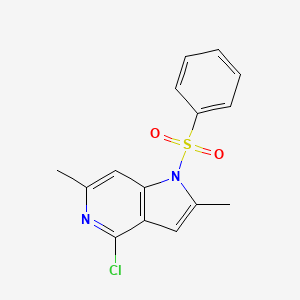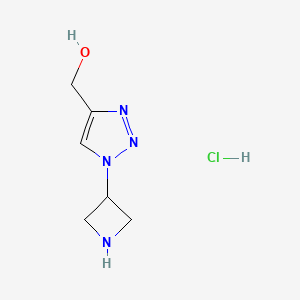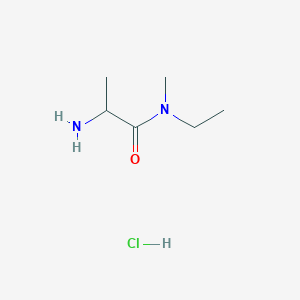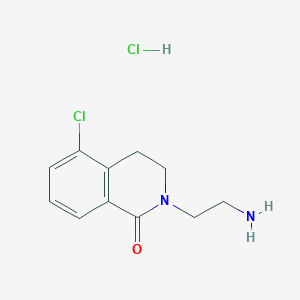
2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Descripción general
Descripción
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
A method for producing 2-aminoethyl methacrylate hydrochloride includes a step for reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .
Molecular Structure Analysis
The linear formula for 2-Aminoethyl methacrylate hydrochloride is H2C=C(CH3)CO2CH2CH2NH2 · HCl .
Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
The molecular weight of 2-Aminoethyl methacrylate hydrochloride is 165.62 .
Aplicaciones Científicas De Investigación
Anticancer Potential
The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been extensively studied for its potential pharmaceutical applications, including anticancer properties. Derivatives of tetrahydroisoquinoline have displayed a range of biological activities such as antitumor and antimicrobial effects. Specifically, the synthesis of analogs maintaining this moiety with various modifications has shown potent cytotoxicity against breast cancer cell lines, highlighting its relevance in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Synthesis of Heterocycles
The compound has been utilized in the efficient synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines. These heterocyclic compounds are produced through reactions with aryl aldehydes, yielding products in good yields, which are valuable in various chemical and pharmaceutical applications (Katritzky, Qiu, Long, He, & Steel, 2000).
Magnetic Studies
The compound serves as a precursor in the synthesis of tetranuclear complexes, which have been magnetically characterized to study their potential as Single Molecule Magnets (SMMs). These complexes show promising applications in the field of magnetic materials and molecular magnetism, with specific complexes displaying slow magnetic relaxation behavior characteristic of SMMs (Gao et al., 2017).
Chemical Synthesis Methodologies
The compound has been involved in the synthesis of tetrahydroisoquinoline-1-carboxylic acids using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This method provides a convenient route for preparing these acids, which have significance in medicinal chemistry and synthetic organic chemistry (Chrzanowska, Grajewska, Meissner, Rozwadowska, & Wiatrowska, 2012).
Anticancer Agents Synthesis
Polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, synthesized from reactions involving tetrahydroisoquinoline derivatives, have shown excellent growth inhibitory activities against various human cancer cell lines. This highlights the compound's role in the development of new anticancer agents (Yan et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-chloro-3,4-dihydroisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9-8(10)4-6-14(7-5-13)11(9)15;/h1-3H,4-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGLRNTROQENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



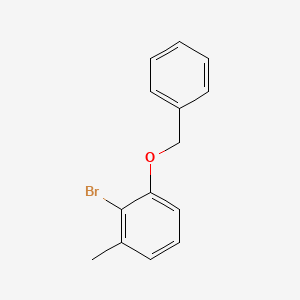
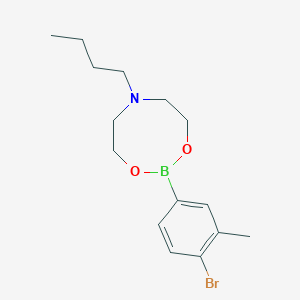
![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)
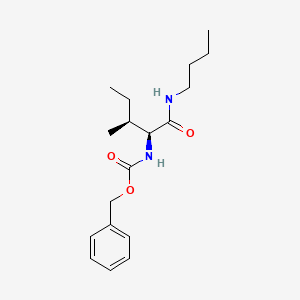
![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
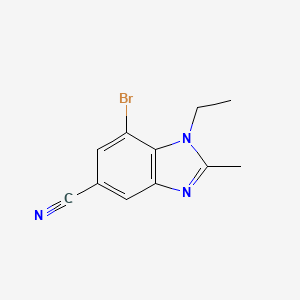
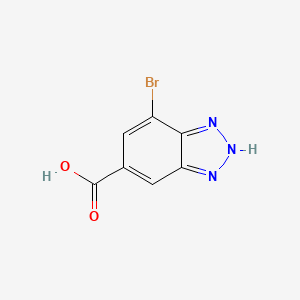
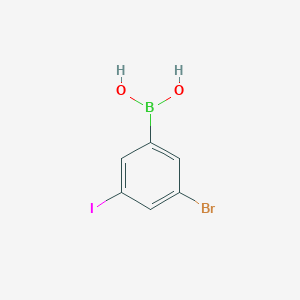
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
